Kumausallene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

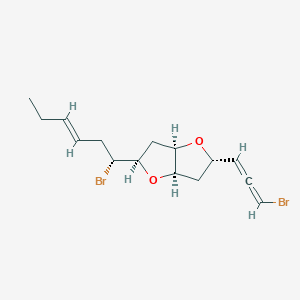

Kumausallene is a natural product found in Laurencia nipponica with data available.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Stereoselective Synthesis

Kumausallene has been synthesized through various stereoselective methods, showcasing its potential as a building block in organic chemistry. A notable synthesis involved a palladium-catalyzed cascade reaction starting from acetylacetone, which demonstrated high diastereoselectivity and efficiency in constructing its skeleton . This method highlights this compound's utility in creating complex molecular architectures.

Table 1: Synthesis Methods of this compound

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that this compound and its derivatives exhibit significant antimicrobial activity. Studies have shown that compounds related to this compound can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common bacterial strains. The results demonstrated that this compound exhibited substantial inhibition zones, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 18 |

Materials Science

Polymer Applications

this compound has been explored for its potential in polymer chemistry. Its unique structure allows for the development of novel polymeric materials with enhanced properties such as flexibility and thermal stability. Research into click chemistry applications involving this compound has opened new avenues for creating functionalized polymers .

Analyse Chemischer Reaktionen

Key Synthetic Strategies for (–)-Kumausallene

The synthesis of (–)-kumausallene hinges on three critical steps:

-

Construction of the bis-THF core

-

Installation of the bromoallene moiety

-

Late-stage functionalization and cyclization

Stereoselective Bis-THF Core Formation

The cis-2,5-disubstituted-3-oxygenated THF scaffold is constructed via Tsuji–Trost cyclization (Pd-catalyzed allylic alkylation). This reaction enables stereochemical control through chelation of palladium with oxygenated substrates:

Pd 0 +allyl carbonate→Pd allyl intermediate→cyclized THF[1][6]

Conditions : Pd₂(dba)₃·CHCl₃ (5 mol%), PPh₃ (20 mol%), THF, –20°C.

Corey–White–Posner Reaction

A bromoallene moiety is introduced via reaction of propargyl alcohol derivatives with PPh₃/CBr₄:

Propargyl alcohol+CBr PPh bromoallene[1]

Yield : 65% (18-step sequence).

Biomimetic 1,4-Bromocyclization

Tang’s approach employs N-bromosuccinimide (NBS) in DMF to induce bromocyclization of a conjugated enyne precursor (Fig. 1):

EnyneNBS DMFbromoallene[4][6]

Key Features :

-

Single diastereomer formation (dr >20:1)

-

Mimics proposed biosynthetic pathways

Palladium-Catalyzed Cascade Reactions

A palladium-mediated cascade constructs the polycyclic framework from a C₂-symmetric diol precursor:

DiolPd OAc O lactone intermediate[5][6]

Oxidation and Functional Group Interconversion

The Parikh–Doering oxidation is employed to convert secondary alcohols to ketones without overoxidation:

AlcoholDMSO SO pyridineketone[9][12]

Yield : 90% (representative step in Evans’ synthesis ).

Challenges and Optimization

-

Bromoetherification failures : Initial attempts using bromoetherification of diols led to low yields (<30%) due to competing elimination .

-

Solvent effects : DMF enhances bromocyclization selectivity by stabilizing transition states through polar interactions .

-

Chiral pool strategy : Use of sugar-derived building blocks improved enantioselectivity but required lengthy protection/deprotection sequences .

Comparative Analysis of Bromoallene Installations

Eigenschaften

Molekularformel |

C15H20Br2O2 |

|---|---|

Molekulargewicht |

392.13 g/mol |

InChI |

InChI=1S/C15H20Br2O2/c1-2-3-4-7-12(17)13-10-15-14(19-13)9-11(18-15)6-5-8-16/h3-4,6,8,11-15H,2,7,9-10H2,1H3/b4-3+/t5?,11-,12-,13-,14-,15-/m1/s1 |

InChI-Schlüssel |

MALGKLBGBZTMPV-NASZVTRNSA-N |

Isomerische SMILES |

CC/C=C/C[C@H]([C@H]1C[C@@H]2[C@H](O1)C[C@H](O2)C=C=CBr)Br |

Kanonische SMILES |

CCC=CCC(C1CC2C(O1)CC(O2)C=C=CBr)Br |

Synonyme |

kumausallene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.